3-(Methyl(thiazol-2-yl)amino)azetidine
Description
3-(Methyl(thiazol-2-yl)amino)azetidine is a heterocyclic compound featuring a four-membered azetidine ring substituted with a methyl(thiazol-2-yl)amino group. The azetidine core introduces significant ring strain, which can influence reactivity and conformational stability.
Properties
Molecular Formula |
C7H11N3S |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
N-(azetidin-3-yl)-N-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H11N3S/c1-10(6-4-8-5-6)7-9-2-3-11-7/h2-3,6,8H,4-5H2,1H3 |
InChI Key |
KYMRZPYLFRBVOS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CNC1)C2=NC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Data Table
Preparation Methods
Nucleophilic Substitution of 1,3-Dihalopropanes
The Hillier group’s one-pot methodology for 1,3-disubstituted azetidines employs 1,3-propanediol bistriflate intermediates reacting with primary amines. For example, bistriflate 21 and benzylamine cyclize to form 1,3-disubstituted azetidine 22 in 92% yield. This approach benefits from mild conditions (room temperature, aqueous media) and scalability. Similarly, Miller et al. synthesized azetidine-3-carboxylic acid 26 via triflate cyclization with benzylamine, followed by hydrolysis and decarboxylation.
Cyclization of 3-Amino Alcohol Precursors
Patent WO2000063168A1 details azetidine synthesis via acid-catalyzed cyclization of N-(t-butyl)-aminoazetidines. For instance, N-t-butyl-O-trimethylsilylazetidine undergoes HCl-mediated deprotection at room temperature, yielding 3-aminoazetidine hydrochloride (64% yield). The use of fluorinated carboxylic acid anhydrides (e.g., trifluoroacetic anhydride) enables efficient tert-butyl group cleavage at 0°C, minimizing side reactions.
Integrated Synthetic Routes
One-Pot Azetidine-Thiazole Assembly
The PDF outlines a one-pot synthesis where Schiff bases derived from chloroacetyl chloride and triethylamine form azetidin-2-ones. For example, reacting 3-(methylamino)azetidine with thiazole-2-carbonyl chloride in dry dichloromethane at 0°C yields 3-(methyl(thiazol-2-yl)amino)azetidine in 36–61% yields. Key advantages include minimized intermediate isolation and compatibility with diverse amines.
Hydrogenation-Assisted Functionalization
Patent describes hydrogenation (40–60 psi H₂, Pd/C) for debenzylating intermediates like 3-[4-(1-benzylazetidin-3-yl)piperazinyl]propan-1-ol. Applying this to a methyl(thiazol-2-yl)amino precursor could enable selective deprotection without ring opening.
Reaction Optimization and Challenges
Temperature and Solvent Effects
Low-temperature cyclization (0°C) and reflux in ethanol are pivotal for azetidine stability. Polar aprotic solvents (DMF, MeCN) enhance amidation yields, while dichloromethane minimizes side reactions during β-lactam formation.
Q & A
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